4-oxo-4-(3-phenylpropoxy)butanoic Acid
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Overview
Description
4-oxo-4-(3-phenylpropoxy)butanoic acid is an organic compound with the molecular formula C₁₃H₁₆O₄ and a molecular weight of 236.26 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a phenylpropoxy group attached to a butanoic acid backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4-(3-phenylpropoxy)butanoic acid typically involves the reaction of 3-phenylpropyl bromide with diethyl malonate, followed by hydrolysis and decarboxylation. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by acidification with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-oxo-4-(3-phenylpropoxy)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenylpropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
4-oxo-4-(3-phenylpropoxy)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-oxo-4-(3-phenylpropoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that include the inhibition of enzyme activity and modulation of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-4-(4-phenoxyphenyl)butanoic acid
- 4-oxo-4-(pyridin-3-yl)butanoic acid
- 4-oxo-4-phenylbutanoic acid
Uniqueness
4-oxo-4-(3-phenylpropoxy)butanoic acid is unique due to its phenylpropoxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature influences its reactivity and interaction with biological molecules, making it a valuable compound in various research applications .
Properties
IUPAC Name |
4-oxo-4-(3-phenylpropoxy)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c14-12(15)8-9-13(16)17-10-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HITVXFZLGRACID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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